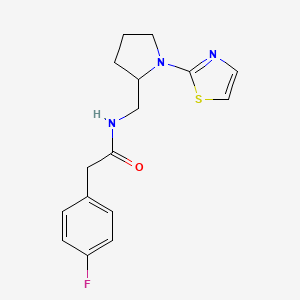

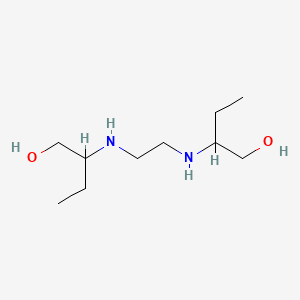

5-Acetyl-6-methyl-2-piperidinonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Acetyl-6-methyl-2-piperidinonicotinonitrile, also known as AMPN, is a piperidinonitrile derivative that has been widely studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water and organic solvents, and is stable under normal conditions. AMPN is a versatile compound with numerous applications in biochemistry, medicine, and other fields of science.

Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

5-Acetyl-6-methyl-2-piperidinonicotinonitrile derivatives have shown significant potential as acetylcholinesterase inhibitors, contributing to the development of treatments for neurological disorders. Sugimoto et al. (1995) synthesized a series of compounds demonstrating potent anti-acetylcholinesterase (anti-AChE) activity, identifying one compound in particular with selective affinity significantly greater for AChE over butyrylcholinesterase and enhanced acetylcholine content in rat cerebral cortex (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).

Michael Addition Reactions

The compound and its derivatives have been utilized in Michael addition reactions to create polyfunctionalized carbocycles and amino-4H-pyran derivatives. Martín et al. (1993) described the reaction of α-acetylcinnamamides with malononitrile using piperidine as the catalyst, leading to the creation of complex structures with potential biological activities (Martín, Martínez-Grau, Seoane, Marco, Albert, & Cano, 1993).

Antimicrobial Activity

Research into new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives based on the compound has yielded products with notable antimicrobial activities. Faty, Hussein, and Youssef (2010) synthesized derivatives that showed antibacterial and antifungal activities, highlighting the compound's versatility in contributing to the development of new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Synthesis of Substituted Pyridazine Derivatives

The compound has been used as a starting material for the synthesis of various biologically active pyridazine derivatives. Abdel-rahman, Bakhite, and Al-Taifi (2002) explored its reactivity, leading to the creation of new pyridothienopyrimidines and pyridothienotriazines with antimicrobial activities, demonstrating the compound's application in medicinal chemistry research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Safety and Hazards

Information about the safety and hazards of 5-Acetyl-6-methyl-2-piperidinonicotinonitrile can be found in its Material Safety Data Sheet (MSDS), which is typically provided by the manufacturer or available in chemical safety databases . The specific safety information is not available in the current search results.

Propriétés

IUPAC Name |

5-acetyl-6-methyl-2-piperidin-1-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-10-13(11(2)18)8-12(9-15)14(16-10)17-6-4-3-5-7-17/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJTZYKHTQMLJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N2CCCCC2)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-6-methyl-2-piperidinonicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2667501.png)

![[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2667511.png)

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride](/img/structure/B2667512.png)

![1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2667516.png)

![4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2667517.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2667518.png)

![4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide](/img/structure/B2667520.png)